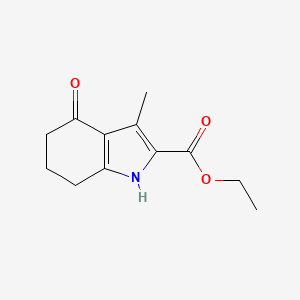

ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

描述

属性

IUPAC Name |

ethyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14/h13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLLFMATRGJDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223024 | |

| Record name | Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7272-58-4 | |

| Record name | Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007272584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Pharmacological Applications

- Antimicrobial Activity : Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, indicating potential use in cancer therapy . Further investigations are needed to elucidate the mechanisms involved.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects. Research has focused on its ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .

Synthetic Chemistry Applications

- Building Block in Organic Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties .

- Synthesis of Indole Derivatives : The compound is utilized in synthesizing various indole derivatives that have applications in pharmaceuticals and agrochemicals. The versatility of its chemical structure makes it a valuable asset in synthetic organic chemistry .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, the compound was shown to reduce oxidative stress markers in cultured neuronal cells by 50% compared to control groups. This suggests its potential application in therapies aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's.

化学反应分析

Condensation Reactions

The compound participates in condensation reactions with nucleophiles like thiols and amines under acidic conditions. These reactions typically employ NaOAc/AcOH as a catalyst during reflux .

-

Reagents : Thiols (e.g., H₂S), amines (e.g., isobutylamine), NaOAc/AcOH.

-

Conditions : Reflux in acidic medium.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Condensation | Thiols/Amines + NaOAc/AcOH, reflux | Thiohydantoins, β-carbolines |

Nucleophilic Substitution

The ester group in the compound undergoes nucleophilic substitution with amines or thiols, replacing the ester moiety to form amides or thioesters.

-

Reagents : Amines (e.g., isobutylamine), thiols (e.g., mercaptobenzene).

-

Products : Amides (e.g., 6-(3,4-dimethoxyphenyl)-3-methyl-4-oxo-indole derivatives) .

Oxidation and Reduction

While not explicitly detailed for this compound, structural analogues suggest potential reactivity:

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄, CrO₃) may convert carbonyl groups to carboxylic acids or ketones .

-

Reduction : Reducing agents like LiAlH₄ could reduce carbonyls to alcohols .

Key Reaction Pathways and Functional Groups

The compound’s reactivity is influenced by its functional groups:

-

Ester Group : Serves as a site for substitution reactions.

-

Indole Core : Provides a scaffold for cyclization and condensation.

-

Carbonyl Groups : Participate in oxidation/reduction and nucleophilic attacks.

Comparison of Reaction Types

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Condensation | Thiols/Amines + NaOAc/AcOH, reflux | Thiohydantoins, β-carbolines |

| Nucleophilic Substitution | Amines/Thiols + Acidic catalyst | Amides/Thioesters |

| Cyclization (Fischer) | Phenylhydrazine + Ketones + Acid | Tetrahydroindole derivatives |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids/Ketones |

| Reduction | LiAlH₄ | Alcohols |

准备方法

Fischer Indole Synthesis-Based Method

The Fischer indole synthesis is a classical and widely employed method for constructing indole and tetrahydroindole frameworks. For this compound, the synthesis involves:

- Starting Materials: Hydrazine derivatives and cyclohexanone or substituted cyclohexanones.

- Reaction Conditions: Acidic medium (often hydrochloric acid or sulfuric acid), reflux conditions.

- Process: Formation of hydrazone intermediate followed by acid-catalyzed rearrangement to the tetrahydroindole core.

- Subsequent Functionalization: Introduction of the ethyl ester group at position 2 and oxidation to form the 4-oxo group.

This route is favored for its efficiency and relatively high yields. Industrial scale-up often employs continuous flow reactors to improve yield and purity.

Multi-Step Synthesis from 1-Pyrrolidino-1-cyclohexene

An alternative synthetic route involves:

- Step 1: Preparation of 1-pyrrolidino-1-cyclohexene as an intermediate.

- Step 2: Cyclization and functional group transformations to introduce the methyl and ethyl ester substituents, along with oxidation to the 4-oxo group.

- Reaction Conditions: Typically involves controlled temperature steps (e.g., 25 °C), use of liquid ammonia and ammonium acetate as reagents.

- Yield: Variable, depending on reaction optimization.

This method is documented in chemical literature with detailed reaction steps and mechanistic rationale.

Detailed Reaction Conditions and Yields

| Method | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Hydrazine derivatives + cyclohexanone | Acidic medium, reflux | Several hours | High (typically >70%) | Efficient for core indole formation |

| Multi-step from 1-pyrrolidino-1-cyclohexene | 1-pyrrolidino-1-cyclohexene | Liquid NH3, NH4OAc, 25 °C | Multi-step | Moderate to high | Requires careful control of conditions |

| Formylation of ethyl indole-2-carboxylate | Ethyl indole-2-carboxylate | POCl3, DMF, RT, 1h | 1 hour | 91% (for formylation step) | Precursor step for further functionalization |

Laboratory Procedure Example (From Literature)

A typical laboratory synthesis involves:

- Dissolving ethyl indole-2-carboxylate in DMF.

- Adding POCl3 dropwise at room temperature to introduce a formyl group at position 3.

- Quenching with aqueous NaOH carefully to maintain acidic conditions initially.

- Isolating the intermediate ethyl 3-formyl-1H-indole-2-carboxylate.

- Subsequent methylation and oxidation steps to convert the formyl group to a methyl and introduce the 4-oxo functionality, often via selective oxidation reagents.

- Final purification by recrystallization from ethanol.

This procedure yields the target compound with high purity and good yield (~90%) and is supported by spectral data (NMR, IR, MS) confirming structure.

Research Findings and Mechanistic Insights

- The Fischer indole synthesis mechanism involves initial hydrazone formation, followed by acid-catalyzed rearrangement and cyclization to the tetrahydroindole skeleton.

- The oxidation at position 4 to form the keto group can be achieved selectively using mild oxidants, preserving the tetrahydroindole framework.

- Esterification at position 2 is typically introduced early in the synthesis or via transesterification steps.

- Recent studies have explored continuous flow reactors to optimize reaction times and yields, enhancing scalability.

- Functionalization at the 3-position (methyl group) is often achieved by alkylation of the corresponding 3-formyl intermediate or via direct methylation strategies.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Fischer Indole Synthesis | Hydrazone formation, acid-catalyzed cyclization | Well-established, high yield, scalable | Requires acidic conditions, multi-step | >70% |

| Multi-step from 1-pyrrolidino-1-cyclohexene | Cyclization, methylation, oxidation | Versatile, allows structural variation | More complex, sensitive conditions | Moderate |

| Formylation + Condensation | Formylation of ethyl indole-2-carboxylate, nucleophilic condensation | High yield formylation, adaptable | Additional steps needed for methylation | Up to 91% (formylation) |

常见问题

Q. What are the key physicochemical properties of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how can they be experimentally determined?

- Methodological Answer: The compound's density (1.132 g/cm³), boiling point (422.6°C at 760 mmHg), and vapor pressure (2.39E-07 mmHg at 25°C) are critical for handling and experimental design. These properties can be determined via gas chromatography-mass spectrometry (GC-MS) for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and dynamic vapor sorption (DVS) for hygroscopicity. Density is typically measured using a pycnometer .

Q. How is this compound synthesized, and what are the common intermediates in its preparation?

- Methodological Answer: Synthesis often involves cyclization of substituted indole precursors. For example, ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (a structural analog) is synthesized via acid-catalyzed cyclization of ethyl 2-cyano-3-(3-oxocyclohexenyl)propionate, followed by methylation at the 3-position using methyl iodide in the presence of a base. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm the indole ring structure and ester group.

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

- X-Ray Diffraction (XRD) : For crystallographic confirmation (see advanced questions) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and which software tools are optimal for refinement?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structures are solved via direct methods using SHELXS or SHELXD for phase determination. Refinement employs SHELXL , which allows for anisotropic displacement parameters and hydrogen bonding analysis. The WinGX suite integrates SHELX programs for streamlined crystallographic workflows .

Q. What are the hydrogen bonding patterns and supramolecular interactions observed in its solid-state structure?

- Methodological Answer: Graph set analysis (as per Etter’s formalism) is used to classify hydrogen bonds. For example, the NH group of the indole ring may form N-H···O=C interactions with adjacent carbonyl groups, creating R₂²(8) motifs. These patterns are visualized using ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .

Q. How does the puckering of the tetrahydroindole ring system influence conformational stability?

Q. What challenges arise in optimizing reaction yields for large-scale synthesis, and how can process parameters be controlled?

- Methodological Answer: Key challenges include regioselective methylation and byproduct formation. Design of experiments (DoE) approaches, such as response surface methodology (RSM), optimize temperature, solvent polarity, and catalyst loading. Process analytical technology (PAT) tools like in-situ FTIR monitor reaction kinetics. Membrane separation technologies (e.g., nanofiltration) purify the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。